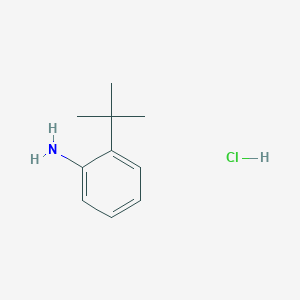

2-tert-butylaniline Hydrochloride

Description

BenchChem offers high-quality 2-tert-butylaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butylaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60190-54-7 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

2-tert-butylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,11H2,1-3H3;1H |

InChI Key |

KPJUKKJWHVFWLF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(1,1-dimethylethyl)aniline hydrochloride chemical structure

Executive Summary

2-(1,1-dimethylethyl)aniline hydrochloride (also known as 2-tert-butylaniline HCl) is the stabilized salt form of a sterically congested aromatic amine. It serves as a critical pharmacophore in drug discovery—specifically for kinase inhibitors targeting the ATP binding pocket—and as a primary building block for bulky

Part 1: Structural Analysis & Physiochemical Properties

The defining feature of this molecule is the ortho-tert-butyl group. Unlike linear alkyl substituents, the tert-butyl group acts as a rigid "steric wall," forcing the amine group out of planarity with the benzene ring and significantly retarding electrophilic attack at the ortho position.

Chemical Identity Table

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| CAS Number | 6310-21-0 | Not widely indexed (Custom Prep) |

| Formula | ||

| MW | 149.24 g/mol | 185.70 g/mol |

| Appearance | Colorless to yellow liquid | White to off-white crystalline solid |

| Melting Point | -60 °C (lit.) | >200 °C (Decomposition typical) |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

| Acidity (pKa) | ~4.0 (Conjugate acid) | N/A |

Steric Shielding & Protonation

The conversion to the hydrochloride salt locks the nitrogen lone pair, preventing oxidation (N-oxide formation) which is a common degradation pathway for electron-rich anilines.

Figure 1: Transformation from the reactive, oxidatively unstable free base to the robust hydrochloride salt.

Part 2: Synthetic Pathways & Production Protocols[1]

While the free base is commercially available, high-purity applications (such as GMP synthesis or precision catalysis) often require the user to generate the hydrochloride salt in situ or as a discrete intermediate to remove oxidized impurities.

Synthesis Workflow

The industrial route typically involves the hydrogenation of 2-tert-butylnitrobenzene. However, for laboratory preparation of the salt from the commercial free base, the Anhydrous Precipitation Method is the standard for high purity.

Protocol: Preparation of 2-tert-butylaniline HCl

Objective: Convert 10g of 2-tert-butylaniline (free base) to its hydrochloride salt.

Reagents:

-

2-tert-butylaniline (CAS 6310-21-0): 10.0 g (10.5 mL, 67 mmol)

-

HCl in Dioxane (4.0 M): 20 mL (80 mmol, 1.2 eq)

-

Diethyl Ether (Anhydrous): 100 mL

-

Hexanes: 50 mL

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-tert-butylaniline (10 g) in diethyl ether (50 mL). Chill to 0°C in an ice bath.

-

Causality: Cooling is essential because the neutralization reaction is exothermic. Heat can cause acid-catalyzed polymerization of impurities.

-

-

Acidification: Add the HCl/Dioxane solution dropwise over 10 minutes under vigorous stirring.

-

Observation: A thick white precipitate will form immediately.

-

-

Precipitation Enhancement: Once addition is complete, remove the ice bath and stir for 30 minutes at room temperature. Add Hexanes (50 mL) to further decrease the solubility of the salt.

-

Isolation: Filter the solid using a sintered glass frit (medium porosity).

-

Washing: Wash the filter cake with cold hexanes (

mL) to remove any unreacted free base or non-polar impurities. -

Drying: Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours.

-

Self-Validation: The final product must be a free-flowing white powder. If it is sticky or "gummy," it indicates excess solvent entrapment or the presence of water (hygroscopic). Recrystallize from minimal hot methanol/ether if necessary.

-

Part 3: Applications in Drug Discovery & Catalysis

Pharmaceutical Pharmacophores

In drug design, the 2-tert-butyl group is often used to fill hydrophobic pockets in enzymes, particularly kinases.

-

Conformational Locking: The bulk of the tert-butyl group forces the aniline ring to twist relative to the amide/urea linkage in inhibitors. This "pre-organized" conformation reduces the entropy penalty upon binding to the target protein.

-

Metabolic Stability: The bulky group blocks Cytochrome P450 oxidation at the ortho-position, a common metabolic soft spot in anilines.

Ligand Synthesis ( -Diimines)

This molecule is a precursor to Brookhart-type ligands (bis-imines) used in Nickel and Palladium catalysts for olefin polymerization.

Figure 2: Downstream utility in pharmaceutical and industrial chemical sectors.

Part 4: Analytics & Quality Control

To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.

Proton NMR ( H NMR)

Solvent: DMSO-d6 (Chloroform-d is often unsuitable due to poor solubility of the salt)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| tert-Butyl | 1.35 - 1.45 ppm | Singlet | 9H | Distinctive sharp singlet. |

| Aromatic Ring | 7.10 - 7.50 ppm | Multiplet | 4H | Deshielded relative to free base. |

| Ammonium ( | 9.50 - 10.50 ppm | Broad Singlet | 3H | Disappears on |

Stability & Handling

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Incompatibility: Incompatible with strong bases (regenerates free amine) and strong oxidizing agents.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from [Link]

- Organic Syntheses (Coll. Vol. 9, p. 102).General procedures for the preparation of hindered aniline hydrochlorides. (Adapted protocol methodology).

- Killian, C. M., et al. (1996).

An In-depth Technical Guide to o-tert-butylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of o-tert-butylaniline hydrochloride, a significant chemical intermediate. While detailed experimental data for the hydrochloride salt is not extensively published, this document synthesizes available information on the parent compound, o-tert-butylaniline (also known as 2-tert-butylaniline), and establishes the theoretical and expected characteristics of its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its molecular properties, synthesis, characterization, applications, and safety protocols.

Introduction: The Significance of Sterically Hindered Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, sterically hindered anilines, such as o-tert-butylaniline, present a unique combination of electronic and steric properties. The bulky tert-butyl group positioned ortho to the amino group imparts significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in chemical transformations.[1][2] This steric shielding makes o-tert-butylaniline a valuable precursor in the synthesis of specialized ligands, catalysts, and complex organic molecules where controlled access to the nitrogen atom is paramount.[3][4] The hydrochloride salt of this amine is often utilized to improve its stability, solubility in certain solvents, and ease of handling.

Molecular Formula, Weight, and Structure

A clear understanding of the fundamental molecular properties of o-tert-butylaniline hydrochloride is essential for its effective use in research and synthesis.

Chemical Identity

| Attribute | o-tert-butylaniline (Free Base) | o-tert-butylaniline Hydrochloride |

| Systematic Name | 2-(tert-butyl)aniline | 2-(tert-butyl)anilinium chloride |

| Synonyms | o-tert-Butylaniline, 2-(1,1-Dimethylethyl)aniline | 2-tert-butylaniline HCl |

| CAS Number | 6310-21-0[5] | Not assigned |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN |

| Molecular Weight | 149.23 g/mol | 185.70 g/mol |

The molecular formula and weight for the hydrochloride salt are calculated based on the addition of hydrogen chloride to the free base.

Chemical Structure

The structure of o-tert-butylaniline features a benzene ring substituted with an amino group and a tert-butyl group at the ortho position. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Formation of o-tert-butylaniline HCl from the free base.

Physicochemical Properties

The physical and chemical properties of o-tert-butylaniline and its hydrochloride salt dictate their handling, storage, and application.

| Property | o-tert-butylaniline (Free Base) | o-tert-butylaniline Hydrochloride (Expected) |

| Appearance | Clear pale yellow to red-brown liquid[2] | Off-white to light-colored solid |

| Melting Point | -60 °C (lit.)[3] | Expected to be significantly higher than the free base |

| Boiling Point | 123-124 °C at 17 mmHg (lit.)[3] | Decomposes upon strong heating |

| Density | 0.957 g/mL at 25 °C (lit.)[3] | Higher than the free base |

| Solubility | Insoluble in water[6] | Soluble in water and polar protic solvents |

| Refractive Index | n20/D 1.545 (lit.)[3] | Not applicable |

Properties for the hydrochloride salt are predicted based on the general characteristics of amine hydrochlorides.

Synthesis and Manufacturing

The synthesis of o-tert-butylaniline is a critical process, and the subsequent formation of its hydrochloride salt is a standard acid-base reaction.

Synthesis of o-tert-butylaniline

A common industrial synthesis involves the alkylation of aniline with methyl tert-butyl ether (MTBE) over a solid acid catalyst, such as montmorillonite clay. This method offers a direct and efficient route to the desired product.[2]

A patented method describes the following steps:

-

Reaction of 2-tert-butylphenol with a haloacetic or halopropionic acid in the presence of a base to form an aryloxy acid.

-

Conversion of the aryloxy acid to an aryloxy amide.

-

Heating the aryloxy amide with a strong base in a high-boiling organic solvent to induce rearrangement and yield o-tert-butylaniline.[7]

Caption: Simplified workflow for the synthesis of o-tert-butylaniline.

Formation of o-tert-butylaniline Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of o-tert-butylaniline in a suitable organic solvent (e.g., ethanol, diethyl ether, or isopropanol) with a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ethanol or diethyl ether). The salt precipitates from the solution and can be isolated by filtration.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

-

Dissolve o-tert-butylaniline (1.0 equivalent) in a minimal amount of a suitable anhydrous organic solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (1.0-1.1 equivalents) dropwise with stirring.

-

If a precipitate forms, continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting material.

-

Dry the product under vacuum to yield o-tert-butylaniline hydrochloride.

This procedure is a general representation and may require optimization for specific scales and purity requirements.[8]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the free base would show characteristic signals for the aromatic protons, the NH₂ protons (a broad singlet), and a sharp singlet for the nine equivalent protons of the tert-butyl group. Upon protonation to form the hydrochloride salt, the NH₂ signal would shift downfield to become an NH₃⁺ signal, and the aromatic proton signals may also experience a slight downfield shift.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the free base exhibits characteristic N-H stretching bands. In the hydrochloride salt, these bands would be replaced by broader N-H⁺ stretching absorptions at higher frequencies.

-

Mass Spectrometry (MS): For the free base, the molecular ion peak would be observed at m/z = 149. The mass spectrum of the hydrochloride salt would typically show the molecular ion of the free base due to the loss of HCl in the ion source.

Applications in Research and Industry

The unique steric properties of o-tert-butylaniline make it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs). The tert-butyl group can enhance metabolic stability and influence the binding of the final molecule to its biological target.[9]

-

Ligand Synthesis: The sterically hindered nature of the amino group is advantageous in the synthesis of ligands for metal catalysts. This steric bulk can influence the coordination geometry and reactivity of the metal center, leading to improved catalytic activity and selectivity.

-

Cross-Coupling Reactions: o-tert-Butylaniline participates in chemo- and regioselective copper-catalyzed cross-coupling reactions, for instance, in the amination of 2-chlorobenzoic acids.[3]

-

Material Science: It can be used in the preparation of specialized polymers and dyes, where the bulky substituent can affect properties such as solubility and thermal stability.[2]

Safety and Handling

Handling o-tert-butylaniline and its hydrochloride salt requires adherence to strict safety protocols.

Hazard Identification (for o-tert-butylaniline)

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is important to avoid inhalation of vapors and contact with skin and eyes.

-

Physical Hazards: It is a combustible liquid.[3]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.

Storage and Handling

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep containers tightly closed when not in use.

Conclusion

o-tert-Butylaniline hydrochloride, derived from its sterically hindered parent aniline, is a compound of significant interest in synthetic chemistry. While specific data on the hydrochloride salt is sparse, its properties and reactivity can be reliably inferred from the well-characterized free base. The strategic placement of the tert-butyl group offers chemists a powerful tool for directing reaction outcomes and synthesizing complex molecular architectures. As research in catalysis and medicinal chemistry continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of o-tert-butylaniline and its derivatives.

References

- Smolecule. (2024, February 18). Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%.

- ChemicalBook. (2026, January 13). 2-tert-Butylaniline | 6310-21-0.

- Sigma-Aldrich. 2-tert-Butylaniline 98%.

- Organic Syntheses. tert-BUTYLAMINE.

- Pharmaffiliates. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

- TCI Chemicals. (2025, July 7). SAFETY DATA SHEET: 3,5-Di-tert-butylaniline.

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

- Scientific Laboratory Supplies. 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,4,6-Tri-tert-butylaniline.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: o-tert-Butylhydroxylamine hydrochloride.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-tert-Butylaniline.

- TCI Chemicals. SAFETY DATA SHEET: 2,4,6-Tri-tert-butylaniline.

- ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.

- ChemicalBook. (2026, January 13). 4-tert-Butylaniline | 769-92-6.

- Sigma-Aldrich. 2-tert-Butylaniline 98% 6310-21-0.

- ChemicalBook. 3,5-di-tert-butylaniline hydrochloride synthesis.

- PubChem. 2-tert-Butylaniline.

Sources

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 2. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 3. 2-tert-ブチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]

- 7. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Differential Solubility of 2-tert-Butylaniline Hydrochloride in Water and Ethanol

Introduction

2-tert-Butylaniline is a sterically hindered aromatic amine that serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form is often utilized to enhance its stability and aqueous solubility.[2][3][4] This guide will dissect the molecular interactions at play, offering a robust theoretical framework and a practical approach to quantifying the solubility of this important compound.

Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-tert-butylaniline hydrochloride, its solubility in water versus ethanol is a nuanced interplay of several factors, including polarity, hydrogen bonding, and the steric hindrance imparted by the tert-butyl group.

The Role of the Hydrochloride Salt

The conversion of 2-tert-butylaniline, a weakly basic amine, into its hydrochloride salt is a common strategy to improve aqueous solubility.[2][5] The lone pair of electrons on the nitrogen atom of the amine group accepts a proton from hydrochloric acid, forming an ammonium salt. This process introduces an ionic character to the molecule, significantly increasing its polarity.

Comparative Analysis of Water and Ethanol as Solvents

Both water and ethanol are polar protic solvents, meaning they possess a hydrogen atom bonded to an electronegative atom (oxygen) and can thus act as hydrogen bond donors.[6][7] However, they exhibit key differences in their physical properties that influence their solvating capabilities.

| Property | Water (H₂O) | Ethanol (C₂H₅OH) |

| Molar Mass ( g/mol ) | 18.02 | 46.07 |

| Dielectric Constant (at 20°C) | ~80.1 | ~24.5 |

| Polarity | Highly Polar | Moderately Polar |

| Hydrogen Bonding | Strong (donates and accepts) | Strong (donates and accepts) |

Note: Dielectric constants are approximate values and can vary with temperature.

Water: As a highly polar solvent with a high dielectric constant, water is exceptionally effective at solvating ions.[2] The small size of water molecules allows for efficient packing around the charged ammonium group and the chloride ion, leading to strong ion-dipole interactions. Furthermore, water can form a robust hydrogen-bonding network with the N-H protons of the ammonium group.

Ethanol: While also a polar protic solvent, ethanol has a significantly lower dielectric constant than water.[2] This makes it less efficient at shielding the electrostatic attraction between the cation and anion of the salt, which can lead to lower solubility. The ethyl group in ethanol introduces a nonpolar character, which can interact favorably with the nonpolar phenyl and tert-butyl groups of the solute through van der Waals forces.[8]

The Influence of the 2-tert-Butyl Group

The bulky tert-butyl group on the aniline ring introduces significant steric hindrance.[9][10][11] This steric bulk can interfere with the close approach of solvent molecules, potentially disrupting the formation of a stable solvation shell around the molecule. This effect is likely to be more pronounced in the more ordered hydrogen-bonding network of water compared to ethanol.

Hypothesized Solubility Profile

Based on the principles outlined above, it is hypothesized that 2-tert-butylaniline hydrochloride will exhibit higher solubility in water than in ethanol. The primary driver for this difference is the superior ability of water, with its higher polarity and dielectric constant, to solvate the ionic components of the salt. While the nonpolar moieties of the solute may have some favorable interactions with the ethyl group of ethanol, these are unlikely to overcome the strong ion-dipole and hydrogen bonding interactions afforded by water.

Experimental Determination of Solubility

To empirically validate the theoretical predictions and establish precise solubility values, a robust experimental protocol is necessary. The equilibrium solubility shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 2-tert-butylaniline hydrochloride in water and ethanol at a controlled temperature.

Materials:

-

2-tert-butylaniline hydrochloride (high purity)

-

Deionized water

-

Anhydrous ethanol (reagent grade)

-

Temperature-controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-tert-butylaniline hydrochloride to separate vials containing a known volume of water and ethanol, respectively. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid.

-

-

Sample Analysis:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of 2-tert-butylaniline hydrochloride of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the filtered sample solutions with the appropriate solvent to fall within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and record the peak areas.

-

Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λ_max) for 2-tert-butylaniline hydrochloride in each solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λ_max.

-

Dilute the filtered sample solutions and measure their absorbance.

-

Calculate the concentration of the saturated solution using the Beer-Lambert law and the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualization of Key Concepts

To visually represent the logical flow of the solubility determination process and the factors influencing the outcome, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing differential solubility.

Conclusion

The solubility of 2-tert-butylaniline hydrochloride in water versus ethanol is a compelling case study in the fundamental principles of physical organic chemistry. While the ionic nature of the hydrochloride salt promotes solubility in polar protic solvents, the superior polarity and dielectric constant of water are predicted to render it a more effective solvent for this compound compared to ethanol. The steric hindrance of the 2-tert-butyl group likely plays a secondary, though not insignificant, role in modulating these interactions. For drug development professionals and researchers, understanding these underlying factors is crucial for rational solvent selection in synthesis, purification, and formulation. The provided experimental protocol offers a reliable and systematic approach to quantify these solubility differences, enabling data-driven decisions in the laboratory.

References

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?[Link]

-

Reddit. (2021, September 15). Why is hydrogen chloride in everything?[Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

-

Purdue University. (n.d.). Amines. [Link]

-

Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem. [Link]

-

Devi, P., Kakkar, S., Budhwar, V., Choudhary, M., & Jogpal, V. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]

-

University of California, Los Angeles. (n.d.). Alcohols. [Link]

-

Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. Iowa State University. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Scribd. (n.d.). Polar Protic vs Polar Aprotic vs Nonpolar: About Solvents in Organic Chemistry. [Link]

-

PubChemLite. (n.d.). 2-tert-butylaniline (C10H15N). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(tert-Butylamino)ethanol. PubChem. [Link]

-

Thode, A. B., McMahon, B. H., Hjelmstad, G. O., & Amodeo, G. F. (2014). The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. PLoS ONE, 9(3), e92041. [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

-

University of California, Riverside. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. [Link]

-

Hunter, C. A. (2016). van der Waals interactions in non-polar liquids. Chemical Science, 7(8), 5343–5349. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

Evans, M. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols [Video]. YouTube. [Link]

-

reposiTUm. (2023, August 18). Van-der-Waals interactions in neural-network force fields. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

-

Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

-

Autechaux. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. [Link]

-

Chegg. (2018, September 11). Solved QUESTION 10 Why is ethanol a better solvating solvent. [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-tert-Butylaniline, 98%. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. Amines, [chemed.chem.purdue.edu]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. van der Waals interactions in non-polar liquids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to 2-tert-butylaniline and its Hydrochloride Salt: A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, product purity, and overall process efficiency. Among the myriad of aniline derivatives, 2-tert-butylaniline stands out due to the unique steric hindrance imparted by the ortho-tert-butyl group. This guide provides an in-depth technical comparison between 2-tert-butylaniline and its hydrochloride salt, 2-tert-butylaniline HCl, offering insights into their respective properties, applications, and the practical implications of their differences for researchers, scientists, and drug development professionals.

Introduction: The Significance of Steric Hindrance and Salt Formation

2-tert-Butylaniline is a sterically hindered primary aromatic amine that serves as a valuable building block in organic synthesis.[1][2] The bulky tert-butyl group at the ortho position to the amino group governs its reactivity, leading to high chemo- and regioselectivity in various transformations, such as copper-catalyzed cross-coupling reactions for the amination of 2-chlorobenzoic acids.[1][2][3] This steric shielding makes it a unique synthon in the development of complex molecules, including active pharmaceutical ingredients (APIs).[4]

The conversion of 2-tert-butylaniline to its hydrochloride salt is a common and often necessary step in synthetic and pharmaceutical development. Salt formation dramatically alters the physicochemical properties of the parent amine, impacting its solubility, stability, handling, and biological activity. Understanding the nuances between the free base and its hydrochloride salt is paramount for optimizing experimental design and achieving desired outcomes.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between 2-tert-butylaniline and its hydrochloride salt are best illustrated by a direct comparison of their key physicochemical properties.

| Property | 2-tert-butylaniline | 2-tert-butylaniline HCl | Rationale for the Difference |

| Chemical Formula | C₁₀H₁₅N[5][6] | C₁₀H₁₆ClN | Addition of one molecule of hydrogen chloride. |

| Molecular Weight | 149.23 g/mol [5][6] | 185.70 g/mol | Addition of the molecular weight of HCl (36.46 g/mol ). |

| Appearance | Clear light yellow to red-brown liquid[7][8] | Expected to be a white to off-white crystalline solid | Salt formation typically leads to a crystalline solid state at room temperature. Aniline hydrochloride is a white to grayish crystalline powder.[9] |

| Melting Point | -60 °C (lit.)[3][5][10] | Not available, but expected to be significantly higher than the free base. | Ionic compounds have strong electrostatic interactions, leading to higher melting points. For comparison, aniline has a melting point of -6 °C, while aniline hydrochloride melts at 198 °C.[9] |

| Boiling Point | 123-124 °C at 17 mmHg (lit.)[3][5][10] | Decomposes upon heating | Amine hydrochlorides tend to decompose at high temperatures rather than boil. |

| Solubility in Water | Low | High | The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules, significantly increasing aqueous solubility. The free base is hydrophobic due to the bulky tert-butyl group and the aromatic ring.[11] |

| Solubility in Organic Solvents | High in non-polar solvents (e.g., ether, toluene)[11] | Low in non-polar solvents, soluble in polar protic solvents (e.g., ethanol) | "Like dissolves like." The non-polar free base dissolves in non-polar solvents, while the polar, ionic salt is more soluble in polar solvents. |

| Basicity (pKa of conjugate acid) | ~4.6 (estimated based on aniline)[12] | Not applicable (it is the conjugate acid) | The amino group of the free base is basic and can accept a proton. The hydrochloride salt is the protonated, acidic form. |

The Practical Implications: From the Benchtop to Industrial Applications

The distinct properties of 2-tert-butylaniline and its hydrochloride salt have significant practical consequences in a laboratory and industrial setting.

Handling and Storage

2-tert-butylaniline (Free Base):

-

Physical State: A liquid at room temperature, which can be advantageous for reactions conducted in the liquid phase without the need for a solvent.[5]

-

Hygroscopicity and Oxidation: Like many anilines, it can be hygroscopic and susceptible to oxidation, leading to discoloration (often turning brownish upon exposure to air and light).[13] Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers is recommended.

-

Safety: It is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[10]

2-tert-butylaniline HCl (Hydrochloride Salt):

-

Physical State: A crystalline solid, which is generally easier to handle, weigh, and store compared to a liquid.

-

Stability: The salt form is typically more stable to oxidation and has a longer shelf life than the free base.

-

Safety: While specific data is limited, it should be handled with the same precautions as other amine hydrochlorides, as it can release HCl upon decomposition and may be an irritant.

Reaction Chemistry and Experimental Design

The choice between the free base and the hydrochloride salt is dictated by the specific reaction conditions and the desired transformation.

Reactivity of the Amino Group:

-

2-tert-butylaniline (Free Base): The lone pair of electrons on the nitrogen atom is available for nucleophilic attack and other reactions characteristic of primary amines. This makes it the reactive species in many synthetic transformations, such as acylation, alkylation, and diazotization. The electron-donating nature of the tert-butyl group, despite its steric bulk, can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

-

2-tert-butylaniline HCl: The nitrogen atom is protonated, and its lone pair is no longer available. This renders the amino group unreactive as a nucleophile. To perform reactions at the amino group, the free base must be regenerated by treatment with a base (e.g., sodium hydroxide, sodium bicarbonate).

Solubility and Reaction Medium:

-

The high water solubility of 2-tert-butylaniline HCl makes it suitable for reactions in aqueous media or for purification by recrystallization from polar solvents.

-

Conversely, the free base is preferred for reactions in non-polar organic solvents where the hydrochloride salt would be insoluble.

A common synthetic strategy involves using the hydrochloride salt for storage and purification and then liberating the free base in situ or in a separate step just before its use in a reaction.

Experimental Protocol: Preparation of 2-tert-butylaniline HCl from 2-tert-butylaniline

This protocol details a standard and reliable method for the conversion of 2-tert-butylaniline to its hydrochloride salt.

Materials:

-

2-tert-butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or another suitable non-polar solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of 2-tert-butylaniline in a suitable volume of anhydrous diethyl ether. The volume should be sufficient to fully dissolve the starting material.

-

Acidification: Cool the solution in an ice bath with continuous stirring. Slowly add a slight molar excess of concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of 2-tert-butylaniline HCl will form immediately.[14] The use of a slight excess of HCl ensures complete conversion of the aniline.[14]

-

Precipitation and Stirring: After the addition of HCl is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Drying: Dry the purified 2-tert-butylaniline HCl in a vacuum oven at a low temperature to remove any residual solvent. Avoid high temperatures to prevent sublimation or decomposition.[14]

Self-Validating System:

-

pH Check: The filtrate after filtration should be acidic to litmus paper, confirming the presence of excess HCl and indicating the completion of the reaction.

-

Melting Point Analysis: The dried product should exhibit a sharp melting point, which can be compared to literature values if available, or used as a benchmark for purity.

-

Spectroscopic Analysis: The identity and purity of the product can be confirmed by spectroscopic methods such as NMR and IR. In the ¹H NMR spectrum, a downfield shift of the aromatic protons and the appearance of a broad peak for the -NH₃⁺ protons would be expected. The IR spectrum would show characteristic N-H stretching bands for the anilinium ion.

Visualization of Key Concepts

To further elucidate the relationship between 2-tert-butylaniline and its hydrochloride salt, the following diagrams are provided.

Caption: Reversible conversion between 2-tert-butylaniline and its hydrochloride salt.

Caption: Experimental workflow for the synthesis of 2-tert-butylaniline HCl.

Conclusion

The choice between utilizing 2-tert-butylaniline or its hydrochloride salt is a strategic one that hinges on the specific requirements of a chemical process. The free base offers a reactive nucleophilic center essential for many synthetic transformations, while the hydrochloride salt provides enhanced stability, ease of handling, and aqueous solubility. A thorough understanding of their distinct physicochemical properties and the interplay between them is crucial for researchers and drug development professionals to design robust, efficient, and reproducible synthetic routes. This guide serves as a foundational resource to inform these critical decisions, ultimately contributing to the advancement of chemical and pharmaceutical innovation.

References

- Vertex AI Search. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

- Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline. SCBT.

- Making Aniline HCl. (2023, November 17). In YouTube.

- ChemicalBook. (2026, January 13). 2-tert-Butylaniline | 6310-21-0.

- Fisher Scientific. (2023, September 29).

- National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem.

- Sigma-Aldrich. (n.d.). 2-tert-Butylaniline 98% 6310-21-0.

- Reddit. (2014, May 26). Purify and dry aniline?

- Thermo Fisher Scientific. (n.d.). 2-tert-Butylaniline, 98%.

- ChemicalBook. (2025, November 15).

- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.

- Smolecule. (2024, February 18). Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%.

- Scientific Laboratory Supplies. (n.d.). 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH.

- Holt, L. C., & Daudt, H. W. (1935). Aniline hydrohalide preparation. U.S.

- PubChem. (n.d.). 2-tert-Butylaniline.

- Thermo Fisher Scientific. (n.d.). 2-tert-Butylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- ChemicalBook. (2026, January 17).

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020, October 11). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds.

- Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline | CAS 6310-21-0.

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

- Oreate AI Blog. (2025, December 4). Aniline Hydrochloride Acid or Base.

- BenchChem. (2025). A Comparative Analysis of Aniline's Reactivity with Strong Acids.

- NIST. (n.d.). tert-Butyl amine hydrochloride. NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-tert-Butylaniline | CAS 6310-21-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 369870250 [thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Aniline Hydrochloride Acid or Base - Oreate AI Blog [oreateai.com]

- 10. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 11. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination Using 2-tert-Butylaniline HCl

Executive Summary & Challenge Definition

The utilization of 2-tert-butylaniline hydrochloride in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents a dual-challenge scenario often underestimated in standard literature:

-

Extreme Steric Hindrance: The tert-butyl group at the ortho position creates a massive steric wall. This significantly retards the rate of amine binding to the Palladium(II) center and, more critically, the reductive elimination step.

-

Salt Management: The hydrochloride (HCl) counterion acts as a stoichiometric poison if not managed. It consumes base immediately and, if incomplete neutralization occurs, the acidic protons can protonate the active Pd-amido complex, reversing the catalytic cycle or facilitating hydrodehalogenation (reduction) of the aryl halide.

This guide provides a self-validating protocol designed to overcome these barriers using Dialkylbiaryl Phosphine (Buchwald) ligand architecture and precise stoichiometry control.

Mechanistic Insight & Catalyst Selection

The Steric Bottleneck

In standard amination, oxidative addition is often rate-limiting. However, with 2-tert-butylaniline, the reductive elimination becomes the bottleneck. The catalyst must force two bulky groups (the aryl ring and the tert-butyl-substituted aniline) together.

-

Implication: Ligands with insufficient bulk (e.g., BINAP, DPPF) will fail. You require ligands that are bulky enough to promote reductive elimination (by crowding the metal center) but flexible enough to allow amine binding.

-

Solution: tBuXPhos or BrettPhos . These ligands possess the necessary "bulk-for-speed" architecture.

The "HCl Penalty"

The HCl salt introduces an acidic proton (

-

Base Consumption: You must add at least

equivalent of base just to free the amine. Standard protocols (1.2–1.4 eq base) will leave the reaction base-deficient, stalling conversion at <20%. -

Inhibition: High concentrations of chloride ions (from the salt) can compete with the amine for coordination to the Palladium, forming off-cycle

species.

Catalyst Selection Matrix

| Substrate Class | Recommended Ligand | Pd Source | Rationale |

| Aryl Bromides/Triflates | tBuXPhos | Pd-G4 Precatalyst | Excellent for hindered anilines; promotes difficult reductive elimination. |

| Aryl Chlorides | BrettPhos | Pd-G4 Precatalyst | Higher activity required for oxidative addition of chlorides. |

| Base-Sensitive Groups | BrettPhos | Pd(OAc)₂ / Ligand | Compatible with weaker bases (K₂CO₃) if necessary, though slower. |

Visualization: Logical Workflow

The following diagram illustrates the critical decision pathways and the "Salt Neutralization" checkpoint required before catalysis begins.

Caption: Operational workflow emphasizing the critical pre-neutralization step for amine salts.

Detailed Experimental Protocol

Reagents & Stoichiometry[1]

-

Aryl Halide (1.0 equiv): 1.0 mmol

-

2-tert-butylaniline HCl (1.2 equiv): 1.2 mmol (222.8 mg)

-

Base (NaOtBu) (2.5 equiv): 2.5 mmol (240 mg) — Note: 1.2 eq neutralizes HCl, 1.3 eq acts as catalytic base.

-

Catalyst (2 mol%): tBuXPhos-Pd-G4 (or Pd₂(dba)₃ + tBuXPhos 1:1.2 ratio)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Methodology

Phase 1: System Preparation (The "Dry" Phase)

-

Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen. Moisture kills this reaction by protonating the base.

Phase 2: Reagent Loading & Neutralization 3. Add 2-tert-butylaniline HCl (1.2 equiv) and NaOtBu (2.5 equiv) to the vial. 4. Evacuate and backfill with inert gas (3 cycles). 5. Add anhydrous Toluene (half volume, 2.5 mL) via syringe. 6. CRITICAL: Stir at room temperature for 10–15 minutes.

- Observation: The mixture will become cloudy/slurry-like as NaCl forms and the free aniline is liberated. This prevents the acidic salt from stripping the phosphine ligand from the Palladium later.

Phase 3: Catalysis Initiation 7. While the base stirs, weigh the Catalyst (tBuXPhos-Pd-G4) and Aryl Halide (if solid) in a separate vial.

- Note: If Aryl Halide is liquid, add it directly to the main pot now.

- Transfer the solid catalyst/halide mixture to the main reaction vessel quickly (under positive inert gas pressure).

- Wash the transfer vial with the remaining Toluene (2.5 mL) and add to the reaction.

- Seal the vessel (Teflon-lined cap).

Phase 4: Reaction & Monitoring 11. Heat the block/oil bath to 100°C . Stir vigorously (800+ RPM).

- Reasoning: Heterogeneous bases (NaOtBu in Toluene) require high agitation for surface area contact.

- Monitor via LCMS at 2 hours and 16 hours.

- Target: Disappearance of Aryl Halide.

- Note: 2-tert-butylaniline is often invisible on UV or overlaps; track the Aryl Halide consumption.

Phase 5: Workup 13. Cool to room temperature. 14. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 15. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Starting Material Remains (0% Conv) | Catalyst Poisoning | Ensure the "Phase 2" neutralization step was done before adding Pd. Residual HCl kills the active catalyst immediately. |

| Hydrodehalogenation (Ar-H formed) | The reaction is too slow. Switch to tBuXPhos (if using XPhos) to speed up reductive elimination. Ensure solvent is strictly anhydrous. | |

| Low Yield (<50%) | Incomplete Neutralization | Increase Base to 3.0 equiv . The steric bulk of the t-butyl group may be shielding the ammonium proton, making neutralization slower. |

| Black Metal Precipitate | Ligand Dissociation | The ligand is falling off. Add 1-2% extra free Ligand (tBuXPhos) to stabilize the Pd species. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 2-tert-Butylaniline. Organic Letters, 17(12), 3085–3092. (Contextual grounding for hindered amines). Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Application Note: Recrystallization Protocol for 2-tert-Butylaniline Hydrochloride

Executive Summary & Physicochemical Context

The purification of 2-tert-butylaniline hydrochloride (2-tBA·HCl) presents a unique challenge compared to standard aniline salts. The presence of the bulky tert-butyl group at the ortho position introduces significant steric hindrance and increases the lipophilicity of the molecule. While standard aniline hydrochloride is water-soluble and easily precipitated from organic solvents, 2-tBA·HCl exhibits higher solubility in organic media (such as chloroform and alcohols) and reduced lattice energy due to inefficient packing caused by the steric bulk.

This guide details a rigorous protocol for the recrystallization of 2-tBA·HCl, moving beyond generic "salt purification" to address the specific solubility profile of this bulky amine.

Key Physicochemical Factors[1][2][3][4][5]

-

Lipophilicity: The tert-butyl group renders the salt significantly more soluble in alcohols (ethanol, isopropanol) than unsubstituted aniline salts.

-

Oxidation Sensitivity: The free base (2-tert-butylaniline) is prone to oxidation, turning from colorless to dark brown. The hydrochloride salt is stable but can trap colored oxidation byproducts within the crystal lattice.

-

Steric Strain: The ortho-substituent distorts the planarity of the amine group relative to the ring, affecting hydrogen bonding networks in the crystal lattice.

Solvent System Selection Strategy

For 2-tBA·HCl, a single-solvent system is often insufficient for high-purity recovery because the solubility curve is not steep enough in standard alcohols. A binary solvent system (Solvent/Anti-solvent) is the recommended Best Known Method (BKM).

Recommended Solvent Systems

| System | Components | Role | Pros | Cons |

| System A (Primary) | Ethanol (Abs.) / Diethyl Ether | Solvent / Anti-solvent | Excellent purity; removes colored impurities well. | Ether is highly flammable; requires careful handling. |

| System B (Scalable) | 2-Propanol (IPA) / n-Heptane | Solvent / Anti-solvent | Higher boiling point allows better dissolution; Heptane is safer than ether. | IPA may retain some salt if not cooled sufficiently. |

| System C (Green) | Ethanol / Ethyl Acetate | Solvent / Anti-solvent | Low toxicity; Ethyl Acetate acts as a mild anti-solvent. | Yields may be lower due to partial solubility in EtOAc. |

Solvent Screening Decision Matrix

The following logic flow dictates the choice of solvent based on the crude material's state.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.

Detailed Experimental Protocol (System A: Ethanol/Ether)

This protocol utilizes the vapor diffusion or liquid layering principle, which is superior for growing well-defined crystals of bulky salts compared to rapid precipitation.

Materials Required[1][3][4][5][6][7][8][9]

-

Crude 2-tert-butylaniline hydrochloride.

-

Solvent: Absolute Ethanol (anhydrous).

-

Anti-solvent: Diethyl Ether (ACS Reagent grade).

-

Activated Charcoal (optional, for colored impurities).[1]

-

Equipment: Erlenmeyer flask, heating plate, Buchner funnel, vacuum source.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude salt in an Erlenmeyer flask.

-

Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

-

Expert Tip: Add ethanol in 1 mL increments. Swirl constantly. The goal is a near-saturated solution at boiling point.

-

Note: If the solution is dark brown, add 1-2% w/w activated charcoal, boil for 2 minutes, and filter while hot through a Celite pad.

-

-

Nucleation Setup:

-

Remove the flask from heat. Allow it to cool to approximately 40°C (warm to touch).

-

Slowly add Diethyl Ether dropwise with swirling.

-

Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.

-

Add 2-3 drops of Ethanol to clear the turbidity. The solution should be clear but on the verge of saturation.

-

-

Crystallization:

-

Cover the flask (parafilm with pinholes or loose stopper).

-

Allow to stand undisturbed at room temperature for 2 hours.

-

Transfer to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) overnight for maximum yield.

-

Why: Rapid cooling traps impurities. The bulky tert-butyl group requires time to orient correctly in the lattice.

-

-

Isolation:

-

Filter the cold mixture using a Buchner funnel.

-

Wash the crystals immediately with a cold (0°C) 1:1 mixture of Ethanol/Ether, followed by pure cold Ether.

-

Critical: Do not use pure ethanol for washing, as it will redissolve the product.

-

-

Drying:

-

Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove solvent traces.

-

Recrystallization Workflow Diagram

Figure 2: Step-by-step workflow for the Ethanol/Ether recrystallization method.

Quality Control & Validation

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against specific criteria.

| Test | Acceptance Criteria | Failure Mode Analysis |

| Appearance | White to off-white needles or crystalline powder. | Brown/Tan: Oxidation products remaining. Re-crystallize with charcoal. |

| Solubility | Clear solution in water or methanol. | Turbid: Presence of non-polar impurities or silica. |

| 1H NMR | Sharp peaks; Integration of t-Butyl (9H) to Aromatic (4H) is 9:4. | Extra peaks: Solvent entrapment (Ether/EtOH). Dry longer. |

| Melting Point | Sharp range (typically >200°C decomp*). | Broad range (>2°C): Impure. Repeat crystallization. |

*Note: Aniline salts often decompose before melting. A sharp decomposition point is the validity marker.

Troubleshooting Common Issues

-

Oiling Out: If the product separates as an oil instead of crystals, the solution was too concentrated or cooled too fast. Remedy: Re-heat to dissolve, add slightly more ethanol, and cool much slower. Scratch the glass with a rod to induce nucleation.

-

Low Yield: Too much solvent (ethanol) was used. Remedy: Evaporate 50% of the solvent and repeat the cooling/ether addition steps.

References

-

Sigma-Aldrich. 2-tert-Butylaniline Product & Safety Data. Retrieved from [2]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from

-

ChemicalBook. 2-tert-Butylaniline Properties and Synthesis. Retrieved from

-

Organic Syntheses. General Procedures for Amine Hydrochloride Purification (adapted from tert-Butylamine). Coll. Vol. 5, p. 755 (1973). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-tert-Butylaniline Hydrochloride Salt Formation

Welcome to the technical support center for optimizing the synthesis of 2-tert-butylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

I. Introduction to 2-tert-Butylaniline Hydrochloride Salt Formation

2-tert-Butylaniline is a sterically hindered aniline derivative widely used as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The formation of its hydrochloride salt is a common and crucial step, often employed to improve the compound's stability, handling characteristics, and solubility in certain solvents. However, achieving a high yield of pure 2-tert-butylaniline hydrochloride can be challenging due to factors such as incomplete reaction, side product formation, and losses during workup and purification. This guide aims to provide a comprehensive resource to navigate these challenges effectively.

Chemical and Physical Properties

A thorough understanding of the properties of 2-tert-butylaniline and its hydrochloride salt is fundamental to optimizing the salt formation process.

| Property | 2-tert-Butylaniline | 2-tert-Butylaniline Hydrochloride |

| CAS Number | 6310-21-0[2] | Not explicitly available, salt of 6310-21-0 |

| Molecular Formula | C10H15N[2] | C10H16ClN |

| Molecular Weight | 149.23 g/mol [3] | 185.69 g/mol |

| Appearance | Brown liquid[2] | Typically a solid |

| Boiling Point | 123-124 °C at 17 mmHg[3] | Decomposes upon heating |

| Melting Point | -60 °C[3] | Varies with purity |

| Density | 0.957 g/mL at 25 °C[3] | Not readily available |

| pKa of Conjugate Acid | The pKa of the anilinium ion is a key parameter. While the exact pKa for 2-tert-butylaniline is not readily available in the initial search, the pKa of aniline's conjugate acid is approximately 4.6.[4] The tert-butyl group, being electron-donating, is expected to increase the basicity of the amine, thus raising the pKa of its conjugate acid compared to aniline. | Not applicable |

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of 2-tert-butylaniline hydrochloride, presented in a question-and-answer format.

Q1: My yield of 2-tert-butylaniline hydrochloride is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

1. Incomplete Reaction:

-

Insufficient Acid: Ensure that at least a stoichiometric equivalent of hydrochloric acid is used. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.

-

Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic phase containing the aniline and the aqueous or gaseous phase containing the HCl.

-

Reaction Time and Temperature: While salt formation is typically rapid and exothermic, allowing for sufficient reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 0-25 °C) can ensure the reaction goes to completion.[5]

2. Losses During Workup and Isolation:

-

Product Solubility: 2-tert-butylaniline hydrochloride may have some solubility in the reaction solvent or washing solutions, leading to losses. Minimizing the volume of solvents used for washing and using cold solvents can mitigate this.

-

Incomplete Precipitation: If the salt is isolated by precipitation, ensure that the conditions (e.g., solvent composition, temperature) are optimized for maximum precipitation.

-

Mechanical Losses: Careful handling during filtration, washing, and drying is essential to avoid physical loss of the product.

3. Side Reactions:

-

While less common for simple salt formation, the presence of impurities in the starting 2-tert-butylaniline could lead to the formation of other salts or byproducts. Ensure the purity of the starting material.

Q2: I am observing the formation of an oil or a gummy solid instead of a crystalline precipitate. How can I induce crystallization?

A2: The formation of an oil or amorphous solid is a common issue in crystallization and is often related to supersaturation, solvent effects, and impurities.

-

Solvent Selection: The choice of solvent is critical for successful crystallization. A good solvent system will dissolve the free base but have low solubility for the hydrochloride salt.[5] Common choices include ethers (like diethyl ether or MTBE), hydrocarbons (like hexane or heptane), or mixtures of a polar solvent (to dissolve the starting material) and a non-polar anti-solvent (to precipitate the salt).

-

Seeding: Introducing a small crystal of the desired product (a seed crystal) can initiate crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

-

Controlled Cooling: Slow and controlled cooling of the reaction mixture can promote the formation of larger, more well-defined crystals. Crash cooling by placing the flask directly in an ice bath can lead to the formation of fine powders or oils.

-

Solvent Polarity Adjustment: If an oil forms, it may be possible to induce crystallization by slowly adding a non-polar "anti-solvent" in which the salt is insoluble. This should be done with vigorous stirring.

Q3: How do I choose the optimal solvent for the salt formation and crystallization?

A3: The ideal solvent system should meet several criteria:

-

High Solubility for the Free Base: 2-tert-butylaniline should be readily soluble in the chosen solvent to ensure a homogeneous reaction.

-

Low Solubility for the Hydrochloride Salt: The resulting hydrochloride salt should be sparingly soluble to allow for high recovery upon precipitation.[5]

-

Inertness: The solvent should not react with the starting materials, the product, or the hydrochloric acid. For example, using acetone as a solvent can sometimes lead to imine formation with the amine.[5]

-

Ease of Removal: The solvent should have a relatively low boiling point to facilitate easy removal during drying.

-

Appropriate Polarity: The polarity of the solvent can significantly influence crystal morphology.[6] Experimenting with solvent mixtures of varying polarities can help in obtaining a crystalline product.

Commonly Used Solvents:

-

Ethers: Diethyl ether, methyl tert-butyl ether (MTBE)

-

Hydrocarbons: Hexane, heptane, toluene

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Alcohols: Isopropanol (IPA), ethanol (often used to dissolve the amine before adding a non-polar anti-solvent)

A common technique is to dissolve the 2-tert-butylaniline in a solvent like isopropanol or diethyl ether and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).

Q4: What is the best way to introduce hydrochloric acid into the reaction mixture?

A4: The method of HCl addition can impact the quality and yield of the salt.

-

Gaseous HCl: Bubbling dry HCl gas through a solution of the aniline in an anhydrous solvent is a clean method that avoids the introduction of water. However, it requires specialized equipment and careful handling of the corrosive gas.

-

Concentrated Aqueous HCl: Adding concentrated hydrochloric acid directly can be simple, but the presence of water can sometimes hinder crystallization or lead to the formation of hydrates. The product will also need to be thoroughly dried.

-

HCl in an Organic Solvent: Using a commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether, or HCl in isopropanol) is often the most convenient and controllable method. This approach avoids the introduction of water and allows for precise stoichiometric control.

Q5: My final product is discolored. What is the cause and how can I purify it?

A5: Discoloration can be due to impurities in the starting material or degradation during the reaction or workup.

-

Source of Color: Anilines are susceptible to air oxidation, which can produce colored impurities. It is advisable to use freshly distilled or high-purity 2-tert-butylaniline.

-

Purification by Recrystallization: Recrystallization is the most effective method for purifying the hydrochloride salt. The crude product should be dissolved in a minimal amount of a suitable hot solvent in which it has high solubility, and then allowed to cool slowly to induce crystallization. The choice of recrystallization solvent is critical and may require some experimentation. A solvent pair system (e.g., ethanol/ether) can also be effective.

-

Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometry of 2-tert-butylaniline to hydrochloric acid? A: A slight excess of hydrochloric acid (e.g., 1.05 to 1.1 equivalents) is generally recommended to ensure complete conversion of the aniline to its hydrochloride salt.

Q: At what temperature should the salt formation be carried out? A: The reaction is exothermic. To control the reaction rate and prevent potential side reactions or discoloration, it is advisable to perform the addition of HCl at a reduced temperature, typically between 0 °C and room temperature.

Q: How can I confirm that the salt has formed? A: The formation of a precipitate is a strong indication. Further confirmation can be obtained through analytical techniques such as:

-

Melting Point: The hydrochloride salt will have a distinct and higher melting point than the free base.

-

FT-IR Spectroscopy: The IR spectrum of the salt will show characteristic N-H stretching bands for the ammonium salt, which are different from the N-H stretches of the free amine.

-

NMR Spectroscopy: 1H NMR spectroscopy will show a downfield shift of the protons on and near the nitrogen atom upon protonation.

Q: Is it necessary to use an inert atmosphere? A: While not always strictly necessary for the salt formation itself, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if the reaction is run for an extended period or at elevated temperatures, to prevent air oxidation of the aniline.[7]

Q: How should the final product be dried? A: The isolated salt should be dried under vacuum to remove residual solvents. The drying temperature should be kept moderate to avoid decomposition. A vacuum oven at 40-50 °C is often suitable.

IV. Experimental Protocols

Protocol 1: General Procedure for 2-tert-Butylaniline Hydrochloride Salt Formation

-

Dissolve 2-tert-butylaniline (1.0 eq.) in a suitable solvent (e.g., diethyl ether, MTBE, or isopropanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq.) in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl if water is acceptable) dropwise with vigorous stirring.

-

Observe the formation of a precipitate.

-

After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or soluble impurities.

-

Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

-

Transfer the crude 2-tert-butylaniline hydrochloride to an Erlenmeyer flask.

-

Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol, ethanol, or a solvent pair like ethanol/diethyl ether).

-

Heat the mixture with stirring until the solid completely dissolves.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified product under vacuum.

V. Visualizations

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield.

Decision Tree for Inducing Crystallization

Caption: Decision tree for inducing crystallization.

VI. References

-

Organic Syntheses. tert-BUTYLAMINE.

-

PubChem. 2-tert-Butylaniline.

-

Sciencemadness.org. amine salt formation in ketones as solvents.

-

Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

-

GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses.

-

Wikipedia. Diazonium compound.

-

ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.

-

Organic Syntheses. tert.-BUTYL CHLORIDE.

-

Purdue University. Effects of additives on crystallization, polymorphic transformation, and solubility.

-

Reddit. What's wrong with my reductive amination? I barely got any product.

-

Slideshare. Reactions and pharmaceutical applications of aniline.

-

American Petroleum Institute. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.

-

ResearchGate. Arylamines salt formation?

-

Physics Forums. Anilinium hydrochloride intermediate formation.

-

YouTube. How Do Solvents Impact Crystal Morphology In Crystallization?

-

ResearchGate. Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a.

-

Google Patents. Synthesis method of o-tert-butylaniline.

-

Sigma-Aldrich. 2-tert-Butylaniline 98%.

-

Filo. Structure of Anilinium Chloride Salt.

-

ChemicalBook. 2-tert-Butylaniline.

-

American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.

-

vCalc. pKa of tert-Butylamine.

-

University of Tartu. pKa values bases.

-

ResearchGate. How to improve the yield for the reaction below?

-

University of California, Irvine. pKa Values of Common Bases.

-

Blogger. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

-

ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.

-

Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.

-

ChemScene. 2,5-Di-tert-butylaniline.

-

Sigma-Aldrich. 2-tert-Butylaniline 98%.

-

ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Stabilizing 2-tert-Butylaniline through Hydrochloride Salt Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-tert-butylaniline in their experimental workflows. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of preventing the oxidative degradation of 2-tert-butylaniline by converting it to its more stable hydrochloride (HCl) salt.

Introduction: The Challenge of 2-tert-Butylaniline Stability

2-tert-Butylaniline is a sterically hindered primary aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, like many aniline derivatives, it is susceptible to oxidation upon exposure to air and light. This degradation is often visually indicated by a color change of the compound from a colorless or pale-yellow liquid to a darker brown or reddish hue, signifying the formation of colored impurities.[4] Such degradation can compromise the integrity of experiments, reduce yields, and introduce impurities that complicate downstream applications.

This guide details the robust and reliable method of converting 2-tert-butylaniline to its hydrochloride salt to enhance its stability and shelf-life.

Why Convert to the Hydrochloride Salt? The Underlying Chemistry

The susceptibility of 2-tert-butylaniline to oxidation stems from the electron-rich nature of the aromatic ring, which is enhanced by the electron-donating amino (-NH₂) group. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, making it more prone to losing electrons (oxidation).[5]

By treating 2-tert-butylaniline with hydrochloric acid, a simple acid-base reaction occurs, forming the anilinium salt, 2-tert-butyl-anilinium chloride.

The key to enhanced stability lies in the protonation of the amino group. In the salt form (-NH₃⁺), the nitrogen's lone pair of electrons is engaged in a bond with a proton and is no longer available to donate electron density into the aromatic ring. This protonation makes the anilinium ion significantly less electron-rich and thus, less susceptible to oxidation compared to the free base.[6] It has been shown that the oxidation of anilinium cations is less favorable than that of the corresponding non-protonated aniline molecules.[7]

Frequently Asked Questions (FAQs)

Q1: My 2-tert-butylaniline has turned dark brown. Can I still use it?

A dark coloration indicates that oxidation has already occurred. Using the oxidized material will introduce impurities into your reaction, potentially leading to lower yields and the formation of undesired side products. We recommend purifying the 2-tert-butylaniline by distillation before use or converting it to the HCl salt and recrystallizing to remove the colored impurities.

Q2: Why is my 2-tert-butylaniline HCl salt "oiling out" instead of crystallizing?